(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular formula of this compound is C16H14N2O3S and it has a molecular weight of 314.36.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, a related compound, benzo[d]thiazole-2(3H)-thiones, has been synthesized through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Synthesis of Novel Heterocyclic Compounds
Research has demonstrated the synthesis of novel heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone. These compounds have been explored for their anti-inflammatory and analgesic properties, highlighting the potential medicinal applications of complex heterocyclic structures (Abu‐Hashem et al., 2020).
Anti-inflammatory Agents
The inhibition of cell adhesion molecule expression, such as E-selectin, ICAM-1, and VCAM-1, by benzo[b]thiophene-2-carboxamides indicates their potential as anti-inflammatory agents. This research underlines the importance of such compounds in developing treatments for inflammatory diseases (Boschelli et al., 1995).
Catalytic Decomposition and Synthetic Applications
Studies on the catalytic decomposition of dibenzylselenonium ylides with thioamides offer insights into synthetic methodologies that could be applicable for creating structurally similar compounds to the one . These findings contribute to the broader understanding of reaction mechanisms and synthesis strategies in organic chemistry (Tamagaki & Hatanaka, 1976).
Antifungal Compound Synthesis
The stereoselective synthesis of antifungal agents, such as (Z)-3-(4-methoxybenzylidene)thiochroman-4-one, from Morita-Baylis-Hillman acetates showcases the potential of utilizing advanced synthetic techniques for developing new pharmaceuticals. This research can inspire the synthesis and application of related compounds in antifungal drug development (Das et al., 2007).
Photodynamic Therapy Applications
The synthesis of zinc phthalocyanines with high singlet oxygen quantum yields substituted with new Schiff base derivative groups suggests applications in photodynamic therapy for cancer treatment. The photophysical and photochemical properties of such compounds are crucial for their efficacy as photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Properties
IUPAC Name |
N-(6-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-3-8-18-12-7-6-11(20-2)10-14(12)22-16(18)17-15(19)13-5-4-9-21-13/h3-7,9-10H,1,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJFHNIAQCXFPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CS3)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.